
(2-Methylphenyl)arsonous acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methylphenyl)arsonous acid is an organoarsenic compound characterized by the presence of an arsonous acid group attached to a 2-methylphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylphenyl)arsonous acid typically involves the reaction of 2-methylphenylmagnesium bromide with arsenic trichloride, followed by hydrolysis. The reaction conditions often require an inert atmosphere and low temperatures to prevent the decomposition of reactive intermediates.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as laboratory methods, scaled up to accommodate larger quantities. The use of continuous flow reactors and advanced purification techniques may be employed to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(2-Methylphenyl)arsonous acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form (2-Methylphenyl)arsonic acid.
Reduction: Reduction reactions can convert the arsonous acid group to an arsine group.
Substitution: The arsonous acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed
Oxidation: (2-Methylphenyl)arsonic acid.
Reduction: (2-Methylphenyl)arsine.
Substitution: Various substituted arsonous acids depending on the reagents used.
Scientific Research Applications
(2-Methylphenyl)arsonous acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, particularly in the treatment of certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Methylphenyl)arsonous acid involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting normal cellular processes. The pathways involved in its mechanism of action are still under investigation, but they likely include oxidative stress and disruption of cellular redox balance.
Comparison with Similar Compounds
Similar Compounds
Arsenous acid: Similar in structure but lacks the 2-methylphenyl group.
(2-Methylphenyl)arsonic acid: The oxidized form of (2-Methylphenyl)arsonous acid.
(2-Methylphenyl)arsine: The reduced form of this compound.
Uniqueness
This compound is unique due to the presence of the 2-methylphenyl group, which imparts distinct chemical properties and reactivity compared to other organoarsenic compounds. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
62824-62-8 |
|---|---|
Molecular Formula |
C7H9AsO2 |
Molecular Weight |
200.07 g/mol |
IUPAC Name |
(2-methylphenyl)arsonous acid |
InChI |
InChI=1S/C7H9AsO2/c1-6-4-2-3-5-7(6)8(9)10/h2-5,9-10H,1H3 |
InChI Key |
CJFPARXFMBITAC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1[As](O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




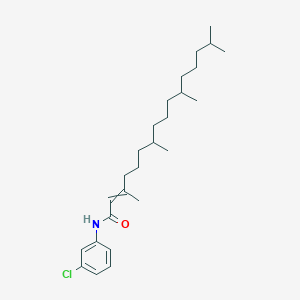

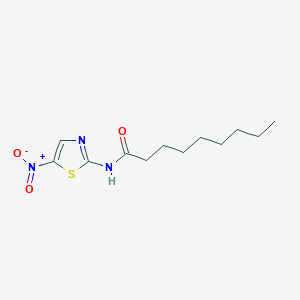
![7-Azaspiro[6.6]tridecan-7-ium chloride](/img/structure/B14503004.png)
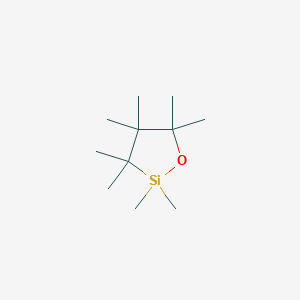
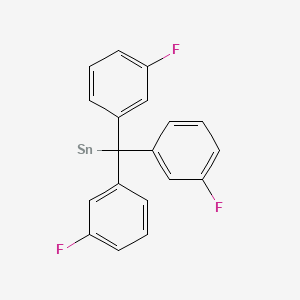
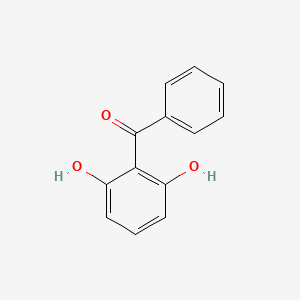
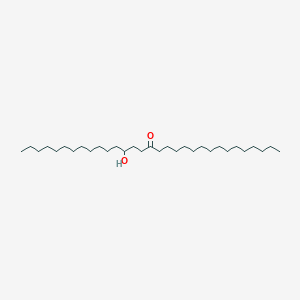
![Cyclohexanone, 3-[(phenylmethyl)thio]-, (S)-](/img/structure/B14503044.png)
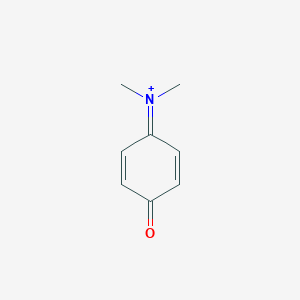
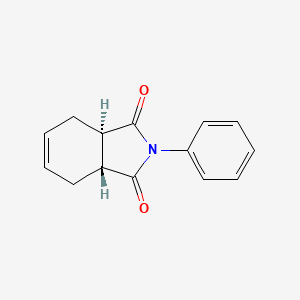
![N-[(4-Butoxyphenyl)carbamoyl]-2,6-difluorobenzamide](/img/structure/B14503061.png)
